molecular formula C24H28N2O4 B11502625 4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol

Cat. No.: B11502625
M. Wt: 408.5 g/mol
InChI Key: OXCXEWMONGDTMR-UHFFFAOYSA-N
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Description

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol is a complex organic compound with a unique structure that combines elements of pyrrolo and benzodiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common method includes the Vilsmeyer formylation of a precursor compound using phosphorous oxychloride and dimethylformamide, followed by reduction with sodium borohydride . Another approach involves the Pictet-Spengler reaction, which is a well-known method for constructing complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. It is believed to inhibit necroptosis by targeting key proteins involved in this form of programmed cell death . The compound may also interact with other cellular pathways, influencing processes such as inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol is unique due to its combination of pyrrolo and benzodiazepine rings, which confer distinct chemical and biological properties. Its potential as a necroptosis inhibitor sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol

InChI

InChI=1S/C24H28N2O4/c1-4-28-21-12-16(9-10-20(21)27)24-18-8-7-11-26(18)19-14-23(30-6-3)22(29-5-2)13-17(19)15-25-24/h7-14,24-25,27H,4-6,15H2,1-3H3

InChI Key

OXCXEWMONGDTMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=C(C=C4)O)OCC)OCC

Origin of Product

United States

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